4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide
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Overview
Description
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the condensation of 3,5-dimethyl-1H-pyrazol-1-ylmethanol with an appropriate amine. The reaction conditions often require the use of a strong base or acid catalyst to facilitate the formation of the piperidine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the piperidine ring allows for oxidation reactions, which can introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to modify the pyrazole ring or the carboxamide group.
Substitution: : Substitution reactions can occur at different positions on the pyrazole and piperidine rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the piperidine ring, reduced forms of the pyrazole ring, and substituted derivatives of both rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it valuable in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, modulating their activity. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: : Other pyrazole-based compounds with similar substituents and functional groups.
Piperidine derivatives: : Compounds containing the piperidine ring with various substituents.
Carboxamide derivatives: : Compounds featuring the carboxamide group in different chemical environments.
Uniqueness
What sets 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide apart from similar compounds is its specific combination of functional groups and substituents, which can lead to unique biological and chemical properties.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-14-5-6-19(11-15(14)2)21-20(25)23-9-7-18(8-10-23)13-24-17(4)12-16(3)22-24/h5-6,11-12,18H,7-10,13H2,1-4H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDHWADAWYYDPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)CN3C(=CC(=N3)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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